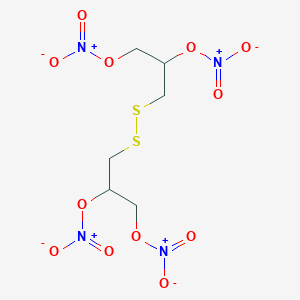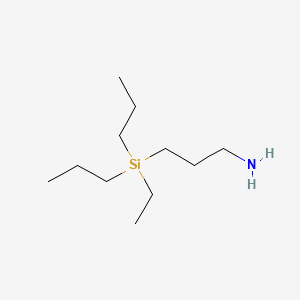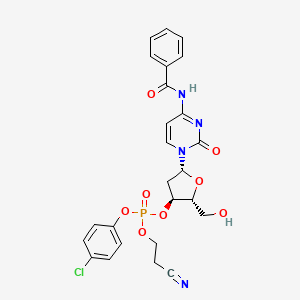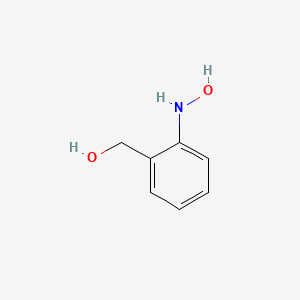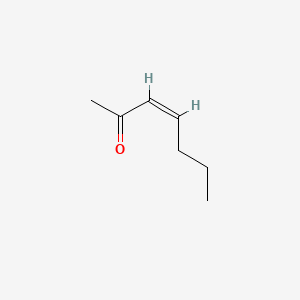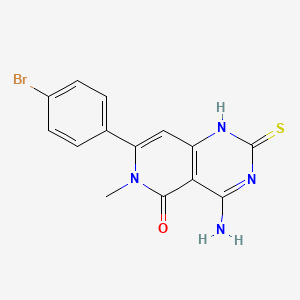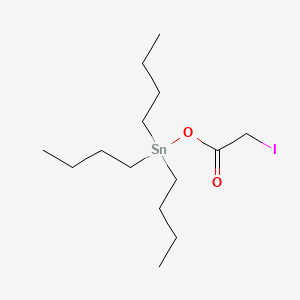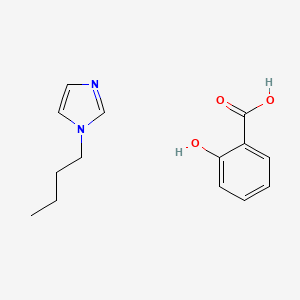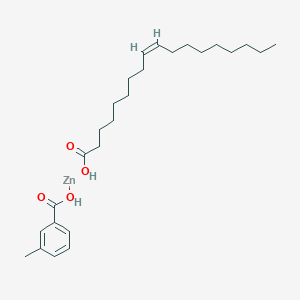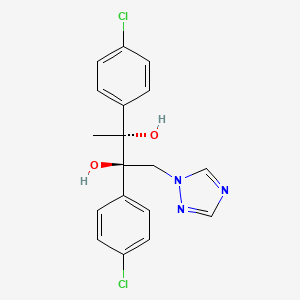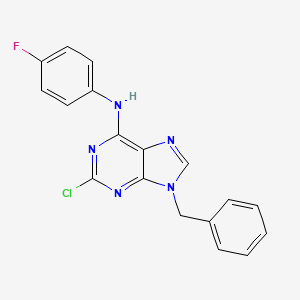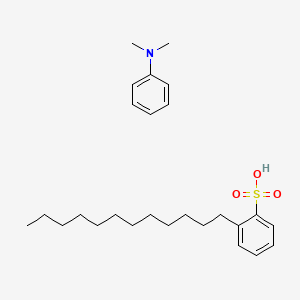
N,N-dimethylaniline;2-dodecylbenzenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethylaniline;2-dodecylbenzenesulfonic acid is a compound formed by the combination of N,N-dimethylaniline and 2-dodecylbenzenesulfonic acid. This compound is known for its unique chemical properties and applications in various fields such as chemistry, biology, medicine, and industry. The molecular formula of this compound is C26H41NO3S, and it has a molecular weight of 447.674 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethylaniline;2-dodecylbenzenesulfonic acid involves the reaction between N,N-dimethylaniline and 2-dodecylbenzenesulfonic acid. The reaction is typically carried out in an organic solvent under controlled temperature and pressure conditions. The reaction conditions may vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and advanced purification techniques to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-dimethylaniline;2-dodecylbenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions typically involve controlled temperature, pressure, and pH to achieve the desired products .
Major Products
The major products formed from the reactions of this compound include sulfonic acid derivatives, amine derivatives, and substituted compounds. These products have various applications in different fields .
Applications De Recherche Scientifique
N,N-dimethylaniline;2-dodecylbenzenesulfonic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a surfactant in biological studies.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of detergents, emulsifiers, and other industrial products
Mécanisme D'action
The mechanism of action of N,N-dimethylaniline;2-dodecylbenzenesulfonic acid involves its interaction with molecular targets and pathways in biological systems. The compound can act as a surfactant, altering the properties of cell membranes and affecting cellular processes. It may also interact with enzymes and proteins, modulating their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-dimethylaniline: A tertiary amine with a phenyl group and a dimethylamino group.
2-dodecylbenzenesulfonic acid: A sulfonic acid derivative used as a surfactant and catalyst in various industrial applications.
Uniqueness
N,N-dimethylaniline;2-dodecylbenzenesulfonic acid is unique due to its combination of properties from both N,N-dimethylaniline and 2-dodecylbenzenesulfonic acid. This combination results in a compound with enhanced surfactant properties, making it suitable for a wide range of applications in different fields .
Propriétés
Numéro CAS |
129212-11-9 |
|---|---|
Formule moléculaire |
C26H41NO3S |
Poids moléculaire |
447.7 g/mol |
Nom IUPAC |
N,N-dimethylaniline;2-dodecylbenzenesulfonic acid |
InChI |
InChI=1S/C18H30O3S.C8H11N/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;1-9(2)8-6-4-3-5-7-8/h12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);3-7H,1-2H3 |
Clé InChI |
VZGPYVJFNILILB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O.CN(C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


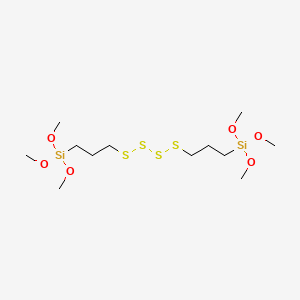
![1-[3-(Allyloxy)-2-hydroxypropyl]imidazolidin-2-one](/img/structure/B12672652.png)
